molecular formula C34H36N4O6 B1683848 Chlorin e6 CAS No. 19660-77-6

Chlorin e6

Cat. No. B1683848
CAS RN: 19660-77-6
M. Wt: 596.7 g/mol
InChI Key: VAJLRIOJDADNAT-HHGNVTQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorin e6 (Ce6) is a photosensitizer with strong absorption peaks at wavelengths of 402 and 662 nm. It also exhibits intense fluorescence at 668 nm . Ce6 has antimicrobial efficacy and anticancer activity . It induces cell apoptosis via caspase-3 activation and can be used for cancer research .


Synthesis Analysis

Chlorin e6 can be synthesized from Spirulina platensis . Two efficient synthetic methodologies have been described for the preparation of Ce6 . Another green method involves synthesizing Ce6 from chlorophyll a, which was extracted from crude silkworm excrement using concentrated (strong) alkali hydrolysis and acidification .


Molecular Structure Analysis

The study of optical and photophysical properties of Ce6 has been conducted, taking into account the dynamical and vibrational effects both by using Wigner distribution or coupling with molecular dynamics .


Physical And Chemical Properties Analysis

Ce6 has strong absorption peaks at wavelengths of 402 and 662 nm, as well as exhibiting intense fluorescence at 668 nm . The linear and non-linear optical properties have been studied .

Scientific Research Applications

Photodynamic Therapy (PDT)

Ce6 is a second-generation photosensitizer used in PDT . In this therapy, Ce6 is administered and then exposed to light, resulting in the generation of cytotoxic reactive oxygen species (ROS). These ROS lead to tumoral cell death by apoptosis and/or necrosis . This therapy has been used for the treatment of various types of cancers, including lung, bladder, esophageal, and non-melanoma skin cancer .

Photoacoustic Imaging

Ce6 is also used as a photoacoustic imaging agent . This application allows for the visualization of internal organs without surgery or x-rays .

Antitumor Immune Response

Ce6-PDT can stimulate an antitumor immune response . This response is studied by analyzing Interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Interleukin-2 (IL-2) of the tumors through qPCR .

Treatment of Melanoma

Ce6 has been used in the treatment of melanoma, an extremely aggressive malignant tumor . The phototoxic effect of Ce6 has been studied in vitro along with antitumor activity in vivo .

Fluorescent Dye

Ce6 is a fluorescent dye with strong optical properties and excellent photoconversion efficiency under near-infrared light irradiation . This property has been widely used in PDT due to its superior antitumor ability .

Nanoscale Delivery Systems

Due to the high loading capacity of Poly(lactic-co-glycolic acid) (PLGA), it can be used as an ideal nanocarrier in cancer treatment . Ce6 can be co-encapsulated by the double emulsion method .

Treatment of Lung Cancers

NPe6, a derivative of Ce6, has been approved in Japan for the treatment of early and advanced lung cancers .

Treatment of Esophageal Cancer and Intracranial Brain Tumors

NPe6 has also been approved for the treatment of esophageal cancer and intracranial brain tumors .

Mechanism of Action

Target of Action

Chlorin e6 (Ce6) is a well-known photosensitizer used in photodynamic diagnosis and therapy . It primarily targets cancer cells and pathogenic bacteria . Ce6 has been shown to bind to cancer cells and bacteria, leading to their destruction upon light activation .

Mode of Action

The mode of action of Ce6 involves its interaction with light and oxygen. These reactive oxygen species (ROS) can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Ce6 involve the generation of ROS and the subsequent induction of oxidative stress . Oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation, disrupting cellular functions and leading to cell death . Furthermore, Ce6 can prevent DNA damage repair, thus enhancing the sensitivity of tumor cells to ROS .

Pharmacokinetics

The pharmacokinetics of Ce6 involves its absorption, distribution, metabolism, and excretion (ADME). Ce6 is known to be a stable compound with a half-life of more than 3 hours . It is also known to have a high reactive oxygen species (ROS) generation ability and anticancer potency against many types of cancer . .

Result of Action

The result of Ce6’s action is the destruction of targeted cells. Upon light activation, Ce6 can induce significant cytotoxicity in cancer cells and bacteria . In cancer cells, this leads to tumor suppression . In bacteria, Ce6’s action results in bactericidal activity .

Action Environment

The action of Ce6 is influenced by environmental factors such as light and oxygen availability . The presence of light is crucial for the activation of Ce6, and its absence significantly reduces its bactericidal and cytotoxic effects . Similarly, the presence of oxygen is necessary for the generation of ROS . Furthermore, Ce6 can respond to the acidic microenvironment of bacterial infection .

Safety and Hazards

The safety data sheet for Ce6 indicates that it can cause skin corrosion and eye damage. It may also cause respiratory irritation .

Future Directions

Ce6 is a promising photosensitizer for PDT since its broad absorption (400 and 662 nm) matches well with the Cerenkov luminescence (CL) spectrum for optimal generation of singlet oxygen . Future research may focus on the design and development of efficient SDT agents .

properties

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINILBBZAQBEV-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885088
Record name (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin e6

CAS RN

19660-77-6
Record name Phytochlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTOCHLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2CCF3T1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorin e6
Reactant of Route 2
Chlorin e6
Reactant of Route 3
Chlorin e6
Reactant of Route 4
Chlorin e6
Reactant of Route 5
Chlorin e6
Reactant of Route 6
Chlorin e6

Q & A

A: Chlorin e6, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (1O2). These ROS are highly cytotoxic and cause damage to various cellular components, leading to cell death [, , , , ].

A: Studies show that Chlorin e6, depending on its subcellular localization, can damage various cellular components. These include the plasma membrane [], mitochondria [], lysosomes [], and the endoplasmic reticulum []. The specific target and extent of damage can influence the mode of cell death, leading to either apoptosis or necrosis [, ].

A: Yes, pH plays a significant role in Chlorin e6 distribution and activity. In acidic environments, like that of a tumor or within lysosomes, Chlorin e6 exhibits increased binding to cell membranes and deeper penetration into lipid bilayers []. This pH-dependent behavior can influence its efficacy in PDT.

ANone: The molecular formula of Chlorin e6 is C34H36N4O6 and its molecular weight is 612.67 g/mol.

A: Chlorin e6 exhibits a characteristic absorption spectrum with a strong Soret band around 400 nm and multiple Q bands in the visible region, with the most prominent one around 660 nm [, , ]. This spectral feature allows for efficient excitation with red light, which penetrates deeper into tissues.

A: Stability studies of Chlorin e6, particularly its novel derivative DYSP-C34, show good stability in rat plasma under different storage conditions including room temperature, repeated freeze-thaw cycles, and long-term cryopreservation [].

A: While Chlorin e6 itself is not known for catalytic activity, its iron complex, Fe-chlorin e6-Na (FeCNa), exhibits superoxide dismutase (SOD)-like activity. This activity is attributed to the iron element encased within the molecule and allows it to mimic SOD function [].

ANone: This aspect is not extensively covered in the provided research abstracts.

ANone: Research indicates that structural modifications significantly influence Chlorin e6's properties and PDT efficacy. For instance:

  • Introduction of a 32-aryl substitution and amino acid substituent at C-152: These modifications in the novel derivative DYSP-C34 enhance cellular permeability and water solubility, making it a more promising PDT agent [].
  • Conjugation with aspartic acid: Mono-L-aspartyl chlorin e6 (Talaporfin) shows altered cellular localization compared to Chlorin e6, leading to different phototoxic effects [].
  • Amide and boronated amide derivatives: These derivatives exhibit higher phototoxicity against tumor cells compared to Chlorin e6, attributed to their enhanced membrane permeabilization abilities [].
  • π-extension derivatives: These modifications, achieved through regioselective bromination and Suzuki–Miyaura cross-coupling reactions, result in bathochromic shifts in the absorption spectrum, improved photostability, and higher phototoxicity in vitro [].

ANone: Several formulation approaches have been investigated to address Chlorin e6's limitations and enhance its therapeutic potential:

  • Liposomes: Liposomal encapsulation of Chlorin e6 has been studied to improve its solubility, stability, and target specificity [, ].
  • Micelles: Micellar formulations using stearic acid-grafted chitosan oligosaccharide (CSO-SA) and folate-conjugated CSO-SA (FA-CSO-SA) have shown promise in enhancing Chlorin e6 delivery and photodynamic efficacy in vitro [].
  • Nanosuspensions: The use of biodegradable sucrose esters as drug carriers in nanosuspension formulations has shown to improve the dissolution rate and photodynamic efficacy of Chlorin e6 [].
  • Quantum dots: Complexation with quantum dots (QDs), such as ZnSe/ZnS QDs, has shown to enhance Chlorin e6 uptake by cancer cells and increase PDT efficacy due to efficient energy transfer between QDs and Chlorin e6 [].

ANone: This aspect is not covered in the provided research abstracts.

A: Studies in mice bearing Ehrlich ascites tumors show that Chlorin e6, following intravenous injection, accumulates rapidly in various organs, with the highest concentration observed in the liver [, ]. Importantly, it exhibits a longer retention time in tumor tissue compared to other organs, highlighting its potential for targeted therapy.

A: Pharmacokinetic analysis of DYSP-C34 in rats after intravenous administration reveals a plasma half-life (t1/2z) of 6.98 h, suggesting a moderate elimination rate []. Tissue distribution studies in tumor-bearing mice show significant accumulation in tumor tissues, with higher concentrations observed in the liver and kidneys, and lower concentrations in the heart, spleen, and lungs.

ANone: Numerous studies have demonstrated the in vitro phototoxic effects of Chlorin e6 and its derivatives against various cancer cell lines, including:

  • Human lung cancer cells (A549): Chlorin e6 effectively kills A549 cells upon light activation, and this effect is not influenced by cisplatin resistance [].
  • Human adenocarcinoma cells (HT-29): Similar to A549 cells, HT-29 cells are susceptible to Chlorin e6-mediated PDT [].
  • Human hepatoma cells (PLC/PRF/5): Conjugates of Chlorin e6 with internalizable ligands exhibit higher photosensitizing activity compared to free Chlorin e6, suggesting improved uptake and intracellular targeting [].
  • Murine leukemia cells (L1210): Studies with L1210 cells revealed that the phototoxic effects of Chlorin e6 are distinct from those of hydrophobic photosensitizers, highlighting the importance of its unique localization pattern [].
  • Ehrlich ascites tumor (EAT): Chlorin e6 exhibits selective accumulation and prolonged retention in EAT tumor tissue, leading to significant tumor regression upon photoactivation [].
  • B16 melanoma and M-1 sarcoma: Novel amide and boronated amide derivatives of Chlorin e6 demonstrate superior therapeutic potency compared to Chlorin e6 in these aggressive tumor models [].

ANone: While not extensively discussed, the research abstracts highlight some safety aspects of Chlorin e6:

  • Dark toxicity: Chlorin e6 generally exhibits low dark toxicity, meaning it is minimally toxic to cells in the absence of light activation [, , ].
  • Adverse effects: One study mentions severe adverse effects observed when the interval between Chlorin e6 administration and light exposure was short, highlighting the importance of optimizing treatment parameters [].

ANone: The research highlights several drug delivery and targeting strategies for Chlorin e6:

  • Conjugation with internalizable ligands: Attaching Chlorin e6 to ligands recognized by specific cell surface receptors enhances its internalization and improves its delivery to target cells [, , ].
  • Encapsulation in nanoparticles: Formulating Chlorin e6 within nanoparticles, such as liposomes [], micelles [], and nanosuspensions [], improves its solubility, stability, and target specificity.
  • Complexation with quantum dots: Combining Chlorin e6 with quantum dots not only enhances its delivery but also allows for energy transfer, boosting its photodynamic efficacy [, ].

ANone: Various analytical techniques are employed to study Chlorin e6 and its derivatives:

  • Fluorescence Spectroscopy: This method is widely used to investigate the interaction of Chlorin e6 with proteins [, , ], characterize its photophysical properties [], and study its uptake and distribution in cells and tissues [, , , , ].
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection is used for the quantification of Chlorin e6 and its derivatives in biological samples, such as plasma and tissues [].
  • Electron Spin Resonance (ESR): This technique is employed to study the generation of singlet oxygen by Chlorin e6 upon light activation [, ].
  • Confocal Microscopy: This imaging technique allows for the visualization of Chlorin e6 distribution within cells and its co-localization with specific organelles [, , ].

ANone: This aspect is not covered in the provided research abstracts.

A: Chlorin e6 exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy. This issue is particularly important at physiological pH, where Chlorin e6 tends to form aggregates, further reducing its solubility and photodynamic activity [].

A: Nanosuspension formulations, using biodegradable sucrose esters as drug carriers, have shown promise in improving the dissolution rate of Chlorin e6. This approach increases the surface area of the drug particles, enhancing its dissolution and improving its bioavailability [].

A: The development and validation of a specific, sensitive, and accurate HPLC-UV method for the quantification of the novel Chlorin e6 derivative, DYSP-C34, in rat plasma and mouse tissues is described in one study []. The method exhibited good linearity, recovery, precision, and stability, meeting the requirements for biological sample analysis.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

A: While not explicitly addressed, the use of Chlorin e6 in PDT relies on its biocompatibility, particularly its low dark toxicity. The development of biodegradable drug delivery systems, such as liposomes and nanosuspensions based on natural polymers, further suggests efforts to enhance its biocompatibility and minimize potential long-term effects [, ].

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: The research on Chlorin e6 exemplifies cross-disciplinary collaboration, encompassing:

  • Chemistry: Synthesis and structural modification of Chlorin e6 derivatives to enhance its photophysical properties and therapeutic efficacy [, , , , ].
  • Biology: Understanding the interaction of Chlorin e6 with cells and tissues, including its uptake, subcellular localization, and mechanisms of phototoxicity [, , , , , , , , , ].
  • Medicine: Exploring the clinical application of Chlorin e6 in PDT for various diseases, including cancer [, , , , , ] and atherosclerosis [].
  • Pharmaceutics: Developing and optimizing formulations to improve Chlorin e6 delivery, solubility, and bioavailability [, , , ].
  • Nanotechnology: Utilizing nanomaterials like quantum dots to enhance Chlorin e6 delivery and photodynamic efficacy [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.